molecular formula C10H16F3NO B2983657 2-Cyclopentyl-6-(trifluoromethyl)morpholine CAS No. 1375473-05-4

2-Cyclopentyl-6-(trifluoromethyl)morpholine

Cat. No. B2983657
CAS RN: 1375473-05-4
M. Wt: 223.239
InChI Key: PQRFYIAFENWTLV-UHFFFAOYSA-N
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Description

2-Cyclopentyl-6-(trifluoromethyl)morpholine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This mechanism of action has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Gene Function Inhibition

Morpholino oligomers, including those related to the morpholine structure, are utilized for inhibiting gene function across a range of model organisms. This method provides a relatively simple and rapid approach to study gene function, suggesting the potential utility of 2-Cyclopentyl-6-(trifluoromethyl)morpholine in genetic research (Heasman, 2002).

Antioxidant Activity Analysis

The study of antioxidants, where morpholine derivatives may play a role, is significant across various scientific disciplines. Analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are critical for determining antioxidant activity. These methodologies could potentially be applied to study the antioxidant properties of 2-Cyclopentyl-6-(trifluoromethyl)morpholine (Munteanu & Apetrei, 2021).

Pharmacological Interest

Morpholine derivatives, including 2-Cyclopentyl-6-(trifluoromethyl)morpholine, have a broad spectrum of pharmacological activities. Their structural uniqueness contributes to various pharmacophoric activities, making them a point of interest in drug design and synthesis (Asif & Imran, 2019).

Biomedical Applications

Phosphorus-containing polymers, with structural elements similar to morpholine derivatives, show significant promise in dentistry, regenerative medicine, and drug delivery due to their biocompatibility and resistance to protein adsorption. This highlights the potential biomedical applications of 2-Cyclopentyl-6-(trifluoromethyl)morpholine in developing new materials for healthcare (Monge et al., 2011).

properties

IUPAC Name

2-cyclopentyl-6-(trifluoromethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO/c11-10(12,13)9-6-14-5-8(15-9)7-3-1-2-4-7/h7-9,14H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRFYIAFENWTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CNCC(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-6-(trifluoromethyl)morpholine

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